2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
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Overview
Description
2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is a thienopyridine.
Scientific Research Applications
Synthesis Techniques
- Thienopyridines can be synthesized using various methods. For instance, Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which might be relevant to the synthesis of similar compounds like the one (Santilli, Kim, & Wanser, 1971).
Derivative Compounds and Reactions
- Various derivative compounds and reactions have been studied. El-Kashef et al. (2010) synthesized new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, indicating the potential versatility of these compounds (El-Kashef et al., 2010).
- Chigorina, Bespalov, and Dotsenko (2019) detailed the synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which could be related to similar processes in the synthesis of the compound (Chigorina, Bespalov, & Dotsenko, 2019).
Biological Applications
- Some thienopyridines have shown potential in medical applications. For example, Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a structurally similar compound, Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Gad et al., 2020).
X-ray Diffraction Studies
- Wang et al. (2017) provided X-ray powder diffraction data for a related compound, which is vital for understanding the structural properties of these molecules (Wang et al., 2017).
Properties
Molecular Formula |
C23H24N4O3S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl 6-benzyl-2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H24N4O3S2/c1-2-30-22(29)20-17-9-12-27(13-16-7-4-3-5-8-16)14-18(17)32-21(20)26-19(28)15-31-23-24-10-6-11-25-23/h3-8,10-11H,2,9,12-15H2,1H3,(H,26,28) |
InChI Key |
DTWIIKJJMVZEDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CSC4=NC=CC=N4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CSC4=NC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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